molecular formula C16H22ClNO2 B024403 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile CAS No. 27487-83-8

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

Cat. No. B024403
CAS RN: 27487-83-8
M. Wt: 295.8 g/mol
InChI Key: VDQLTWSIHIWIFQ-UHFFFAOYSA-N
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Description

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is a chemical compound that likely possesses interesting chemical and physical properties due to its unique structure, which includes chloro, dimethoxyphenyl, and isopropylvaleronitrile groups. While specific research on this compound is limited, studies on similar compounds can shed light on its potential synthesis methods, molecular structure, and properties.

Synthesis Analysis

The synthesis of similar compounds often involves specific reactions that introduce chloro, dimethoxyphenyl, and nitrile groups into the molecular backbone. For example, the synthesis of related chlorophenyl and dimethoxyphenyl compounds can involve condensation reactions, halogenation, and nitrile group introduction through various organic synthesis techniques (Shinkre et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile is often characterized using X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule and its stereochemistry. For instance, crystal structure analysis has been used to determine the structures of compounds with chlorophenyl and dimethoxyphenyl groups, revealing how these substituents influence the overall molecular conformation and stability (Hassanain et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often explore the reactivity of the nitrile, chloro, and methoxy groups. These reactions can include nucleophilic substitution, addition reactions, and cyclization processes that lead to the formation of complex heterocycles or the modification of the compound's chemical properties (Kerru et al., 2019).

Physical Properties Analysis

The physical properties of compounds like 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile, including melting point, boiling point, and solubility, are influenced by the molecular structure and functional groups. Studies on similar compounds can provide insights into how the presence of chloro, dimethoxyphenyl, and nitrile groups affects these properties (Pathade et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and the potential for forming specific chemical bonds or undergoing particular reactions, are critical for understanding the behavior of 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile in various chemical contexts. Research on analogous compounds provides valuable information on how the structure impacts chemical reactivity and the types of reactions the compound may participate in (Michaelidou & Koutentis, 2009).

Future Directions

Boron-containing compounds have not been widely studied in Medicinal Chemistry, mainly due to the idea that this group could confer some toxicity . Nowadays, this concept has been demystified and, especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This review reinforces the relevance of extending the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

properties

IUPAC Name

5-chloro-2-(3,4-dimethoxyphenyl)-2-propan-2-ylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-12(2)16(11-18,8-5-9-17)13-6-7-14(19-3)15(10-13)20-4/h6-7,10,12H,5,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQLTWSIHIWIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCCl)(C#N)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60950178
Record name 5-Chloro-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile
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Molecular Weight

295.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile

CAS RN

27487-83-8
Record name α-(3-Chloropropyl)-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile
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Record name 5-Chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
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Record name 5-Chloro-2-(3,4-dimethoxyphenyl)-2-(propan-2-yl)pentanenitrile
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Record name 5-chloro-2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile
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Synthesis routes and methods I

Procedure details

Alternatively, one may prepare compounds of the invention via the procedures of Scheme III. In the first step, a derivative of formula 6a (see Scheme II) is alkylated with a 1,3-dihalopropane using a strong base in a suitable aprotic solvent to produce a derivative of formula 21 (step 1). For example, 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile is treated with sodium amide in toluene and 1-bromo-3-chloropropane to produce 2-(3,4-dimethoxyphenyl)-2-isopropyl-2-(3-chloropropyl)-acetonitrile (21).
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Synthesis routes and methods II

Procedure details

A solution of 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile (6a) in toluene is slowly added to sodium amide (1.5 eq) in toluene, and the resulting mixture warmed to 80°-90° C. for one hour. The mixture was then cooled to 15° C. and 1-bromo-3-chloropropane (2 eq) slowly added and stirred for two hours at room temperature. The mixture is then carefully poured into ice water, extracted with CH2Cl2, and vacuum distilled to yield 2-(3,4-dimethoxyphenyl)-2-isopropyl-2-(3-chloropropyl)acetonitrile (21, b.p. 160°-165°/0.05 mmHg).
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Synthesis routes and methods III

Procedure details

A solution of 2-(3,4-dimethoxyphenyl)-2-isopropylacetonitrile (6a) in toluene is slowly added to sodium amide (1.5 eq) in toluene, and the resulting mixture warmed to 80°-90° C. for one hour. The mixture was then cooled to 15° C. and 1-bromo-3-chloropropane (2 eq) slowly added and stirred for two hours at room temperature. The mixture is then carefully poured into ice water, extracted with CH2Cl2, and vacuum distilled to yield 2-(3,4-dimethoxyphenyl)-2-isopropyl-2-(3-chloropropyl)acetonitrile (21, b.p. 160°-165°/0.05 mmHg).
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Synthesis routes and methods IV

Procedure details

2-(3,4-dimethoxyphenyl)-3-methylbutanenitrile (1.21 g, 5.52 mmol) was added to a suspension of sodium amide (0.59 g, 14.4 mmol) in toluene (12 ml). The mixture was then heated to reflux for 2 hours before the addition of 1-chloro-3-iodopropane (0.9 ml, 8.3 mmol). The mixture was cooled to room temperature over 80 minutes, and worked up by addition of water. The product was extracted with methyl-t-butyl ether (MTBE). After usual work-up, including drying the organic extract using MgSO4 and concentrating under reduced pressure the product was purified on column chromatography eluting with (ethyl acetate: light petroleum (b.p. 40 -60° C.) =1:2), to give 1.4g (82% yield) of the required product.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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